(tert-Butyldimethylsilyl)acetylene (tert-Butyldimethylsilyl)acetylene (tert-Butyldimethylsilyl)acetylene is a bulky trialkylsilyl-protected alkyne. It participates in Cadiot-Chodkiewicz cross-coupling reaction with various bromoalkynes to afford synthetically useful unsymmetrical diynes.
(tert-Butyldimethylsilyl)acetylene readily undergoes cross-dimerization reaction with various internal phenyl acetylenes in the presence of rhodium dimers and bidentate phosphine ligands to afford enynes.

Brand Name: Vulcanchem
CAS No.: 86318-61-8
VCID: VC20741699
InChI: InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3
SMILES: CC(C)(C)[Si](C)(C)C#C
Molecular Formula: C8H16Si
Molecular Weight: 140.3 g/mol

(tert-Butyldimethylsilyl)acetylene

CAS No.: 86318-61-8

Cat. No.: VC20741699

Molecular Formula: C8H16Si

Molecular Weight: 140.3 g/mol

* For research use only. Not for human or veterinary use.

(tert-Butyldimethylsilyl)acetylene - 86318-61-8

CAS No. 86318-61-8
Molecular Formula C8H16Si
Molecular Weight 140.3 g/mol
IUPAC Name tert-butyl-ethynyl-dimethylsilane
Standard InChI InChI=1S/C8H16Si/c1-7-9(5,6)8(2,3)4/h1H,2-6H3
Standard InChI Key RTYNRTUKJVYEIE-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)C#C
Canonical SMILES CC(C)(C)[Si](C)(C)C#C

Chemical Identity and Structural Characteristics

(tert-Butyldimethylsilyl)acetylene, with the molecular formula C₈H₁₆Si, is characterized by its terminal acetylene functionality capped with a bulky tert-butyldimethylsilyl (TBDMS) protecting group. This structural arrangement confers unique properties to the molecule, particularly in terms of stability and selective reactivity. The compound is registered with CAS number 86318-61-8 and European Community (EC) Number 626-735-2 .

Nomenclature and Synonyms

The compound is known by several names in scientific literature and commercial catalogs, which reflects its widespread use in research settings. Some common synonyms include:

  • (tert-Butyldimethylsilyl)ethyne

  • Ethynyl-t-butyldimethylsilane

  • tert-Butyl(ethynyl)dimethylsilane

  • tert-Butyldimethylsilylacetylene

  • Silane, (1,1-dimethylethyl)ethynyldimethyl-

  • [(tert-Butyl)dimethylsilyl]acetylene

The IUPAC name for this compound is tert-butyl-ethynyl-dimethylsilane, which systematically describes its chemical structure and constituent functional groups .

Physical and Chemical Properties

(tert-Butyldimethylsilyl)acetylene possesses distinct physical and chemical properties that influence its handling, storage, and applications in research and industrial contexts. The following table summarizes the key physicochemical parameters of this compound:

PropertyValue
Molecular FormulaC₈H₁₆Si
Molecular Weight140.3 g/mol
Physical StatePowder to lump to clear liquid
ColorWhite or colorless
Density0.751 g/mL at 25°C
Melting Point98-102°C (in chloroform hexane)
Boiling Point116-117°C
Flash Point43°F
Water SolubilitySparingly soluble (0.043 g/L at 25°C)
Vapor Pressure12 mmHg at 25°C
Refractive Indexn₂₀/D 1.451
Specific Gravity0.751

These physical properties demonstrate that (tert-butyldimethylsilyl)acetylene is a relatively volatile compound with limited water solubility and significant flammability concerns .

Chemical Reactivity

The chemical behavior of (tert-butyldimethylsilyl)acetylene is largely determined by the terminal acetylene group and the steric and electronic effects of the silyl protecting group. The TBDMS group provides steric hindrance that protects the acetylene moiety from undesired side reactions while still allowing for selective transformations. This balance between protection and reactivity makes it particularly valuable in multi-step organic syntheses .

Synthesis and Preparation

The synthesis of (tert-butyldimethylsilyl)acetylene typically involves the silylation of acetylene or terminal alkynes using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base. The reaction conditions are carefully controlled to achieve high yields and purity, which is essential for its applications in sensitive organic transformations .

While the search results don't provide detailed synthetic procedures, typical methods for preparing silyl-protected acetylenes involve deprotonation of terminal alkynes followed by reaction with silyl chlorides. The selection of appropriate bases, solvents, and reaction temperatures is crucial for optimizing the yield and minimizing side reactions.

Applications in Research and Industry

(tert-Butyldimethylsilyl)acetylene has found widespread applications across various scientific and industrial domains, primarily due to its versatile reactivity and protecting group capabilities.

Organic Synthesis

In organic chemistry, (tert-butyldimethylsilyl)acetylene serves as a crucial building block for constructing complex molecular architectures. Its unique structure allows for selective reactions that can lead to the formation of various functional groups. The protected acetylene can undergo transformations such as hydrogenation, hydration, and cross-coupling reactions while maintaining the integrity of other sensitive functional groups in the molecule .

Protecting Group Chemistry

One of the most significant applications of (tert-butyldimethylsilyl)acetylene is as a protecting group for acetylene functionalities during multi-step syntheses. This is particularly beneficial in pharmaceutical development and natural product synthesis, where protecting sensitive groups is crucial for successful reactions. The TBDMS group can be selectively removed under specific conditions, allowing for precise control over the reaction sequence .

Materials Science

The compound plays an important role in the development of advanced materials, including polymers and coatings. Its incorporation can enhance the mechanical and thermal properties of materials, making them suitable for demanding applications. The acetylene moiety can participate in polymerization reactions, leading to materials with unique structural characteristics .

Silicon-Based Chemistry

(tert-Butyldimethylsilyl)acetylene is significant in silicon-based chemistry, particularly in the synthesis of silanes and siloxanes. This application is important in industries such as electronics and nanotechnology, where silicon compounds form the foundation of many advanced materials and devices .

Catalysis Research

Researchers explore (tert-butyldimethylsilyl)acetylene in catalytic processes, providing insights into reaction mechanisms and efficiency improvements. This research is vital for developing greener and more sustainable chemical processes, as it can lead to catalysts that operate under milder conditions and produce fewer byproducts .

Comparison with Related Compounds

Understanding (tert-butyldimethylsilyl)acetylene in the context of related compounds provides valuable insights into its unique properties and applications.

Bis(tert-butyldimethylsilyl)acetylene

Bis(tert-butyldimethylsilyl)acetylene (CAS: 23183-92-8) is a related compound with two TBDMS groups attached to the acetylene moiety. This compound has the molecular formula C₁₄H₃₀Si₂ and molecular weight of 254.56 g/mol. The presence of two bulky TBDMS groups imparts even greater steric hindrance, making the acetylene less prone to undesirable side reactions. This property is exploited in synthetic chemistry to protect the triple bond during multistep reactions.

Research Trends and Future Directions

Research on (tert-butyldimethylsilyl)acetylene continues to evolve, with new applications emerging in areas such as click chemistry, material science, and pharmaceutical development. The compound's role in cross-coupling reactions, particularly palladium-catalyzed transformations, has gained significant attention in recent years. Future research directions may focus on developing more efficient synthetic methodologies, exploring novel catalytic applications, and expanding its use in advanced materials development.

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